4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid
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Overview
Description
4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid is a complex organic compound with a unique structure that combines a quinoline core with sulfonyl and hydrazono functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid typically involves multiple steps. One common approach is the reaction of 1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid with hexadecylsulfonyl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazono group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The sulfonyl and hydrazono groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoline derivatives .
Scientific Research Applications
4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the sulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds with similar hydrazono groups, such as benzaldehyde hydrazone.
Quinolines: Other quinoline derivatives, such as chloroquine and quinine.
Sulfonyl Compounds: Compounds with sulfonyl groups, such as sulfonamides.
Uniqueness
4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
155637-10-8 |
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Molecular Formula |
C32H47N3O5S2 |
Molecular Weight |
617.9 g/mol |
IUPAC Name |
(4E)-4-(hexadecylsulfonylhydrazinylidene)-1-methyl-2-phenylquinoline-5-sulfonic acid |
InChI |
InChI=1S/C32H47N3O5S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-41(36,37)34-33-28-26-30(27-21-17-16-18-22-27)35(2)29-23-20-24-31(32(28)29)42(38,39)40/h16-18,20-24,26,34H,3-15,19,25H2,1-2H3,(H,38,39,40)/b33-28+ |
InChI Key |
FTNJIQJWILMFMG-PJJLUWSFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C/1\C=C(N(C2=C1C(=CC=C2)S(=O)(=O)O)C)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C1C=C(N(C2=C1C(=CC=C2)S(=O)(=O)O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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